2-(Isoquinolin-1-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-1-yl)acetamide can be achieved through various methods. One common approach involves the reaction of isoquinoline with acetic anhydride in the presence of a catalyst. Another method includes the use of Ugi-4CR intermediates via an ammonia-Ugi-4CR/Copper(I)-catalyzed annulation sequence reaction . These methods typically yield the desired product in moderate to good yields.
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale synthesis using environmentally friendly and cost-effective methods. For instance, the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal as initial compounds, is a well-known industrial process for producing isoquinolines .
Chemical Reactions Analysis
Types of Reactions: 2-(Isoquinolin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
2-(Isoquinolin-1-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as topoisomerase I and protein kinases, which play crucial roles in cellular processes . The compound’s ability to bind to these targets disrupts their normal function, leading to therapeutic effects .
Comparison with Similar Compounds
Quinoline: A nitrogen-based heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound of 2-(Isoquinolin-1-yl)acetamide, known for its stability and reactivity.
1,2-Dihydroisoquinoline:
Uniqueness: this compound stands out due to its specific structural features and the ability to undergo diverse chemical reactions. Its unique combination of properties makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-isoquinolin-1-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)7-10-9-4-2-1-3-8(9)5-6-13-10/h1-6H,7H2,(H2,12,14) |
InChI Key |
NWCOVKVTNAWHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CC(=O)N |
Origin of Product |
United States |
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